molecular formula C9H14N2 B064888 4,6-Diethylpyridin-2-amine CAS No. 185417-52-1

4,6-Diethylpyridin-2-amine

Cat. No.: B064888
CAS No.: 185417-52-1
M. Wt: 150.22 g/mol
InChI Key: UIPGPWUHXJEAAX-UHFFFAOYSA-N
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Description

4,6-Diethylpyridin-2-amine is a pyridine derivative featuring ethyl substituents at the 4- and 6-positions and an amino group at the 2-position. Ethyl groups are bulkier than methyl, which may reduce crystallinity, lower melting points, and enhance lipophilicity compared to smaller substituents .

Properties

CAS No.

185417-52-1

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4,6-diethylpyridin-2-amine

InChI

InChI=1S/C9H14N2/c1-3-7-5-8(4-2)11-9(10)6-7/h5-6H,3-4H2,1-2H3,(H2,10,11)

InChI Key

UIPGPWUHXJEAAX-UHFFFAOYSA-N

SMILES

CCC1=CC(=NC(=C1)N)CC

Canonical SMILES

CCC1=CC(=NC(=C1)N)CC

Synonyms

2-Pyridinamine,4,6-diethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key properties of structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Data Sources
4,6-Dimethylpyrimidin-2-amine 4,6-dimethyl C₆H₈N₃ 138.15 Not reported NMR data; crystal structure
4,6-Dichloro-5-(prop-2-yn-1-yl)pyrimidin-2-amine 4,6-dichloro, 5-propargyl C₇H₅Cl₂N₃ 202.04 159–161 81% synthesis yield; NMR/IR data
4,6-Dimethoxy-N-phenylpyrimidin-2-amine 4,6-dimethoxy, N-phenyl C₁₂H₁₃N₃O₂ 243.26 Not reported GHS safety data; solubility in polar solvents
4,6-Diphenylpyrimidin-2-amine 4,6-diphenyl C₁₆H₁₃N₃ 247.30 Not reported CAS 40230-24-8; aromatic stacking effects
4,6-Dimethylpyridin-2-amine 4,6-dimethyl C₇H₁₀N₂ 122.17 Not reported SMILES: c1(N)cc(cc(n1)C)C; InChi provided

Key Observations:

  • Substituent Effects :
    • Ethyl vs. Methyl : Ethyl groups (hypothetically in 4,6-diethylpyridin-2-amine) would increase molecular weight (~150–160 g/mol) and reduce melting points compared to methyl analogs due to weaker crystal packing .
    • Chloro/Methoxy Groups : Chloro substituents (e.g., in B6 ) elevate melting points (159–161°C) via polarity and hydrogen bonding. Methoxy groups enhance solubility in polar solvents .
    • Phenyl Groups : Bulky phenyl substituents (e.g., 4,6-diphenylpyrimidin-2-amine ) promote π-π stacking but may complicate synthesis.
  • Synthetic Routes :
    • Chloro and propargyl derivatives (e.g., B6 ) are synthesized via nucleophilic substitution, while methoxy/phenyl analogs may involve Ullmann or Buchwald-Hartwig couplings .

Electronic and Reactivity Profiles

  • Electron-Withdrawing vs. Donating Groups: Chloro (electron-withdrawing) deactivates the ring, directing electrophilic substitutions to specific positions . Methoxy/amino (electron-donating) groups increase ring electron density, favoring reactions like nitration or sulfonation .
  • Steric Effects: Ethyl substituents may hinder access to the amino group in this compound, reducing reactivity in substitution reactions compared to less bulky analogs .

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